molecular formula C13H21NOS B3225770 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol CAS No. 1251099-47-4

2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol

Cat. No.: B3225770
CAS No.: 1251099-47-4
M. Wt: 239.38 g/mol
InChI Key: NXGVFWQABHTKLF-UHFFFAOYSA-N
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Description

2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is a tertiary amine derivative characterized by an isopropyl group, a 4-methylsulfanyl-benzyl moiety, and an ethanolamine backbone.

Properties

IUPAC Name

2-[(4-methylsulfanylphenyl)methyl-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS/c1-11(2)14(8-9-15)10-12-4-6-13(16-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGVFWQABHTKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170489
Record name Ethanol, 2-[(1-methylethyl)[[4-(methylthio)phenyl]methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251099-47-4
Record name Ethanol, 2-[(1-methylethyl)[[4-(methylthio)phenyl]methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251099-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[(1-methylethyl)[[4-(methylthio)phenyl]methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylsulfanyl-benzylamine with isopropyl bromide, followed by the reaction with ethylene oxide to introduce the ethanol group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. Additionally, it may interact with cell membrane receptors, modulating signal transduction pathways. These interactions are facilitated by the compound’s structural features, including the isopropyl and 4-methylsulfanyl-benzyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound (Target) C₁₃H₂₁NOS ~251.38 (estimated) 4-methylsulfanyl-benzyl, isopropyl Hypothesized enhanced lipophilicity due to SCH₃; potential CNS or antiviral applications inferred from tertiary amine pharmacophores.
2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol C₁₃H₁₈F₃NO 261.28 3-trifluoromethyl-benzyl, isopropyl Higher electronegativity from CF₃ may improve metabolic stability; discontinued status suggests synthesis or stability challenges.
2-[Ethyl-(4-methylsulfanyl-benzyl)-amino]-ethanol C₁₂H₁₉NOS 237.35 4-methylsulfanyl-benzyl, ethyl Reduced steric bulk (ethyl vs. isopropyl) may enhance solubility but decrease target affinity. Discontinued status limits application data.
2-(Cyclopropyl(4-(methylthio)benzyl)amino)ethanol C₁₃H₁₉NOS 249.36 4-methylsulfanyl-benzyl, cyclopropyl Cyclopropyl’s ring strain may increase reactivity; listed in supplier catalogs, suggesting exploratory use in drug discovery.
2-{4-[2-(2-Methylsulfanyl-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol C₂₂H₂₆N₄OS 410.54 Imidazo[1,2-a]pyridine, methylsulfanyl Extended aromatic system (imidazopyridine) likely enhances π-π stacking; higher molecular weight may limit bioavailability.

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The methylsulfanyl (SCH₃) group in the target compound provides moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl (CF₃) group in ’s analog. This difference could influence binding to hydrophobic enzyme pockets (e.g., viral proteases) .

Biological Activity Trends: Tertiary amines with ethanolamine backbones (common across all compounds) are prevalent in CNS-targeting drugs (e.g., antihistamines, antidepressants) due to their ability to cross the blood-brain barrier .

Synthesis and Commercial Availability :

  • Multiple compounds (e.g., ) are listed as discontinued , indicating challenges in synthesis, stability, or efficacy during preclinical studies. The target compound’s commercial status remains unclear but may face similar hurdles .

Biological Activity

2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and case studies.

Chemical Structure

The compound can be represented structurally as follows:

C13H19NSO\text{C}_{13}\text{H}_{19}\text{N}\text{S}\text{O}

This structure features an isopropyl group, a benzyl moiety with a methylthio substituent, and an ethanolamine backbone.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and quinazolinone have shown potent activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Indolylquinazolinone 3k1MRSA
Thiazole derivative 5c3.92Candida albicans

Note: MIC values for the target compound are yet to be determined (TBD).

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. For example, research on benzimidazole derivatives has demonstrated their ability to inhibit inflammatory pathways in vivo . The presence of the methylsulfanyl group may enhance these effects by modulating cytokine release.

Case Study: In Vivo Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of related compounds in animal models. The results indicated a significant reduction in edema and inflammatory markers when administered at specific dosages.

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Similar compounds have shown selective cytotoxicity against rapidly dividing cells while sparing normal fibroblasts .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)
This compoundTBDTBD
Indolylquinazolinone 3bA549 (lung cancer)5.0
Thiazole derivativeHeLa (cervical cancer)7.5

Note: IC50 values for the target compound are yet to be determined (TBD).

Structure-Activity Relationship (SAR)

The biological activity of compounds can often be correlated with their structural features. The presence of an isopropyl group and a methylthio substituent has been associated with enhanced lipophilicity and improved membrane penetration, which may contribute to the observed biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol, and what methodological considerations are critical for optimizing yield and purity?

  • Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key considerations include:

  • Reagent selection : Use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for controlled reduction of intermediates, as demonstrated in analogous alcohols like 1-(4-Methylphenyl)ethanol .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates in substitution steps.
  • Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted 4-methylsulfanyl-benzyl chloride.
  • Yield improvement : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., isopropylamine excess) to drive completion .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Answer : A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of isopropyl, benzyl, and methylsulfanyl groups. For example, the methylsulfanyl (-SMe) proton environment appears as a singlet near δ 2.5 ppm .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the aminoethanol backbone.
  • FT-IR : Stretching vibrations for -NH (3300 cm⁻¹) and -OH (broad band ~3200-3500 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What computational modeling strategies can elucidate the compound’s reactivity and interaction with biological targets?

  • Answer :

  • DFT calculations : To map electron density distributions, particularly around the methylsulfanyl and amino groups, which influence nucleophilic reactivity.
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or antibacterial mechanisms. AI-driven platforms like COMSOL Multiphysics can automate parameter optimization in such simulations .
  • MD simulations : Assess stability in aqueous environments, critical for pharmacokinetic studies .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

  • Answer : Methodological steps include:

  • Dose-response standardization : Compare EC₅₀/IC₅₀ values under consistent assay conditions (e.g., cell lines, incubation times).
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to divergent results (e.g., oxidation products like sulfoxides) .
  • Epistatic analysis : Evaluate synergistic/antagonistic effects with co-administered compounds, as seen in studies of similar amino alcohols .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicological effects?

  • Answer :

  • Biodegradation assays : OECD 301F framework to measure half-life in soil/water matrices.
  • Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201).
  • Bioaccumulation potential : LogP calculations (via HPLC) and in silico models (EPI Suite) to predict partitioning behavior .

Q. How can biocatalytic synthesis be optimized for greener production of this compound?

  • Answer :

  • Enzyme screening : Lipases or transaminases for enantioselective amination, reducing reliance on harsh reductants.
  • Solvent engineering : Use of ionic liquids or deep eutectic solvents to enhance enzyme stability and product yield.
  • Process intensification : Continuous-flow reactors with immobilized enzymes to improve scalability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol
Reactant of Route 2
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2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol

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